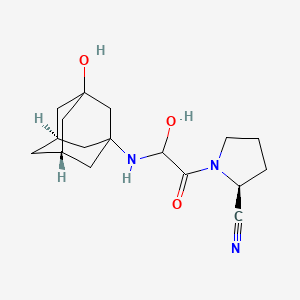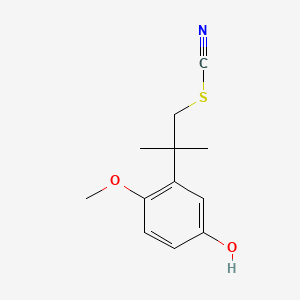
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol is an important research chemical with the molecular formula C12H15NO2S and a molecular weight of 237.32. This compound is utilized in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol involves several steps. Typically, the preparation starts with the appropriate phenol derivative, which undergoes a series of reactions including methylation and thiocyanation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scale-up processes from laboratory synthesis, ensuring strict process parameter control to maintain product quality.
Analyse Des Réactions Chimiques
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with studies exploring its role in drug development.
Industry: It is employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol can be compared with other similar compounds, such as:
4-Methoxy-3-methylphenol: This compound shares a similar phenolic structure but lacks the thiocyanate and methyl groups on the side chain.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol: This compound has a different substitution pattern and additional functional groups, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
[2-(5-hydroxy-2-methoxyphenyl)-2-methylpropyl] thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,7-16-8-13)10-6-9(14)4-5-11(10)15-3/h4-6,14H,7H2,1-3H3 |
Clé InChI |
SCKJBESSEYCOEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSC#N)C1=C(C=CC(=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


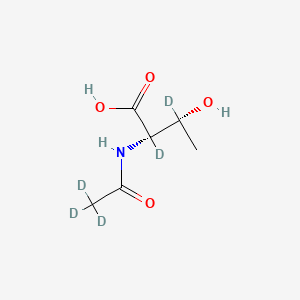
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
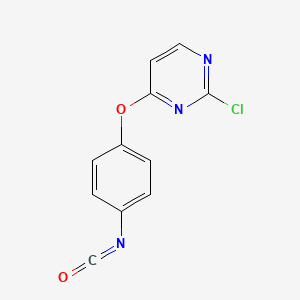
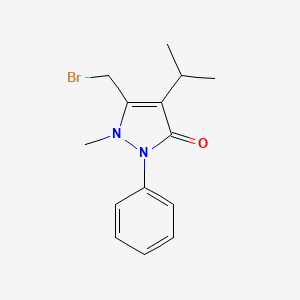
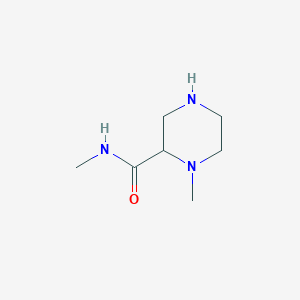
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
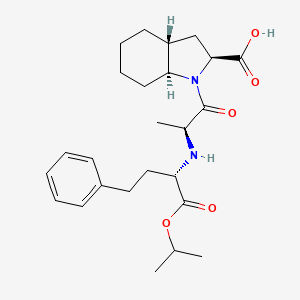
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
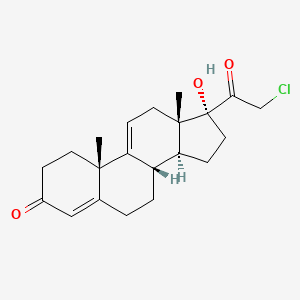
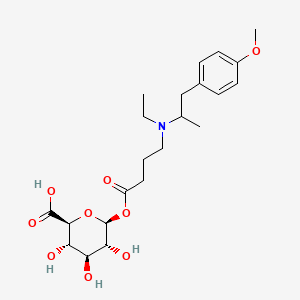
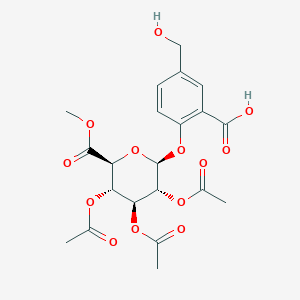
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
